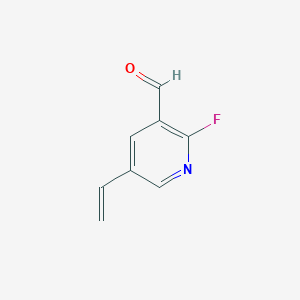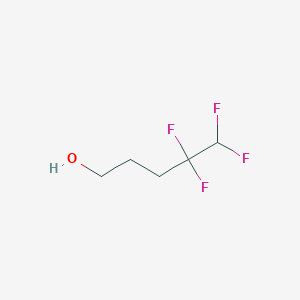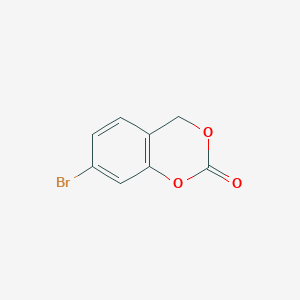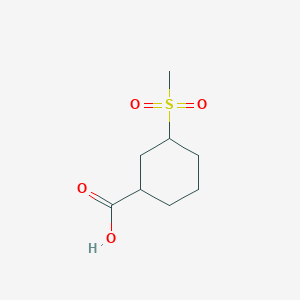
3-Methanesulfonylcyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methanesulfonylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H14O4S It is a derivative of cyclohexane, featuring a methanesulfonyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonylcyclohexane-1-carboxylic acid typically involves the following steps:
Cyclohexane Functionalization: The initial step involves the functionalization of cyclohexane to introduce the necessary functional groups. This can be achieved through various methods, including halogenation followed by substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-Methanesulfonylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methanesulfonyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
3-Methanesulfonylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methanesulfonylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
Methanesulfonic acid (CH3SO3H): A simpler compound with similar functional groups but lacking the cyclohexane ring.
Cyclohexane-1-carboxylic acid (C7H12O2): Similar structure but without the methanesulfonyl group.
Cyclohexanesulfonic acid (C6H11SO3H): Contains a sulfonic acid group instead of a methanesulfonyl group.
Uniqueness
3-Methanesulfonylcyclohexane-1-carboxylic acid is unique due to the combination of the methanesulfonyl and carboxylic acid groups on a cyclohexane ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in organic synthesis and pharmaceuticals.
特性
分子式 |
C8H14O4S |
|---|---|
分子量 |
206.26 g/mol |
IUPAC名 |
3-methylsulfonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O4S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |
InChIキー |
KLWDKSKWEGYMKV-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1CCCC(C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Difluoro-octahydrocyclopenta[b]morpholine](/img/structure/B13188787.png)
![1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine](/img/structure/B13188802.png)
![(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B13188807.png)
![2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine](/img/structure/B13188814.png)

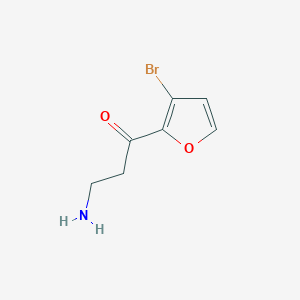

![tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13188838.png)
